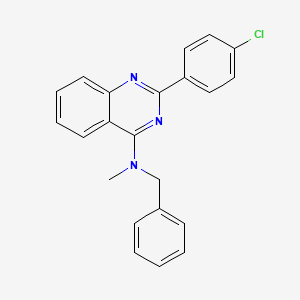
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the quinazoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-chlorobenzaldehyde, and 2-aminobenzonitrile.
Step 1: Condensation of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine.
Step 2: Cyclization of N-benzyl-4-chlorobenzylamine with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring.
Step 3: Methylation of the resulting quinazoline derivative using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include dihydroquinazoline derivatives.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of certain enzymes, such as tyrosine kinases.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in the development of anticancer agents due to its ability to inhibit cell proliferation.
- Studied for its role in modulating biological pathways involved in inflammation and immune response.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Potential use in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-2-(4-chlorophenyl)methylquinazolin-4-amine
- N-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethanaminium
- N-benzyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Uniqueness:
- The presence of the methyl group on the quinazoline ring distinguishes N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine from its analogs.
- This structural modification can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and therapeutic potential.
Eigenschaften
Molekularformel |
C22H18ClN3 |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3/c1-26(15-16-7-3-2-4-8-16)22-19-9-5-6-10-20(19)24-21(25-22)17-11-13-18(23)14-12-17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
AGUVSZFEVITMHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11635248.png)
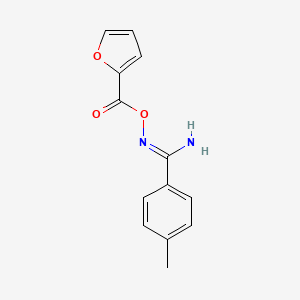
![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635267.png)
![2-Tert-butyl-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11635271.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11635272.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
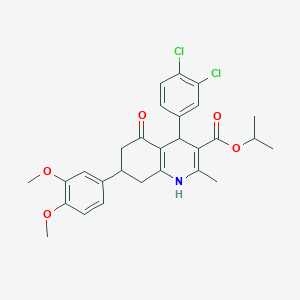
![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)
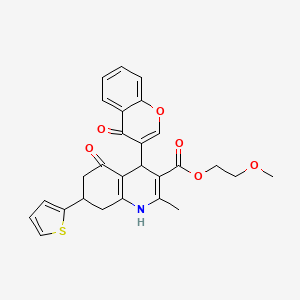
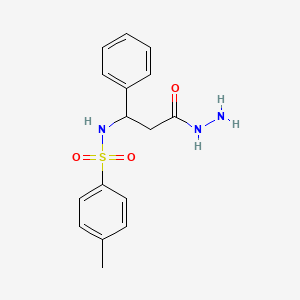
![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
